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Introduction
Fura-2 is a fluorescent, ratiometric calcium indicator that has been a cornerstone of intracellular

calcium ([Ca²⁺]i) measurement since its development by Grynkiewicz, Poenie, and Tsien in

1985. Its ability to provide quantitative, real-time measurements of [Ca²⁺]i has made it an

indispensable tool in diverse fields, including neuroscience, muscle physiology, and

pharmacology. This guide provides a comprehensive overview of the core features of Fura-2,

detailed experimental protocols, and visualizations of its application in cellular signaling.

The fundamental principle behind Fura-2 is its spectral shift upon binding to Ca²⁺.[1][2] When

excited by ultraviolet (UV) light, Fura-2's fluorescence emission remains constant at

approximately 510 nm.[1][2][3] However, its excitation spectrum is dependent on the

concentration of free Ca²⁺. In a low Ca²⁺ environment, Fura-2 is optimally excited at 380 nm.[3]

[4] Upon binding Ca²⁺, the peak excitation shifts to 340 nm.[3][4] By measuring the ratio of

fluorescence intensity at these two excitation wavelengths, researchers can accurately

determine the intracellular calcium concentration, largely independent of variables such as dye

concentration, cell thickness, and photobleaching.[1][2][5] This ratiometric property is a key

advantage of Fura-2 over single-wavelength indicators.[4][5]
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The utility of Fura-2 as a calcium indicator is defined by its photophysical and chemical

properties. These quantitative parameters are crucial for experimental design and data

interpretation.

Quantitative Data Summary
The following table summarizes the key quantitative features of Fura-2.

Property Value Conditions

Excitation Maximum (Ca²⁺-

bound)
~335-340 nm Saturated [Ca²⁺]

Excitation Maximum (Ca²⁺-

free)
~362-380 nm Zero [Ca²⁺]

Emission Maximum ~505-512 nm Independent of [Ca²⁺]

Isosbestic Point ~352-360 nm
Wavelength at which excitation

is independent of [Ca²⁺]

Dissociation Constant (Kd) ~145 nM 22°C in pH 7.2 buffer

Quantum Yield (Φf) (Ca²⁺-

bound)
~0.49

Quantum Yield (Φf) (Ca²⁺-free) ~0.23

Extinction Coefficient (ε) at 335

nm (Ca²⁺-bound)
~35,000 M⁻¹cm⁻¹

Extinction Coefficient (ε) at 363

nm (Ca²⁺-free)
~27,000 M⁻¹cm⁻¹

Experimental Protocols
Accurate and reproducible measurements with Fura-2 rely on meticulous experimental

technique. The following sections provide detailed methodologies for cell loading and signal

calibration.

Fura-2 AM Loading Protocol for Cultured Cells
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Fura-2 is typically introduced into cells in its acetoxymethyl (AM) ester form, Fura-2 AM. The

lipophilic AM groups facilitate its passage across the cell membrane. Once inside the cell,

cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant Fura-2

molecule in the cytoplasm.[4]

Materials:

Fura-2 AM (lyophilized)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127 (optional, aids in dye solubilization)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional, an anion-transport inhibitor to reduce dye leakage)

Stock Solution Preparation:

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. For a 50 µg vial, this

typically involves adding 50 µL of DMSO. Vortex thoroughly to dissolve.

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid

repeated freeze-thaw cycles.

Cell Loading Procedure (General):

Culture cells on coverslips or in multi-well plates to the desired confluency.

Prepare a loading buffer by diluting the Fura-2 AM stock solution into a physiological buffer

(e.g., HBSS) to a final concentration of 1-5 µM. The optimal concentration and loading time

should be determined empirically for each cell type.

(Optional) To aid in the dispersion of Fura-2 AM in the aqueous loading buffer, Pluronic F-127

can be added to a final concentration of 0.02-0.04%.

(Optional) To reduce the leakage of the de-esterified Fura-2 from the cells, probenecid can

be included in the loading and subsequent imaging buffers at a concentration of 1-2.5 mM.
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Remove the culture medium from the cells and wash once with the physiological buffer.

Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at room

temperature or 37°C, protected from light. Incubation at lower temperatures can sometimes

reduce compartmentalization of the dye into organelles.

After incubation, wash the cells two to three times with fresh, dye-free physiological buffer to

remove extracellular Fura-2 AM.

Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-

esterification of the Fura-2 AM by intracellular esterases.

Protocol Variations for Specific Cell Types:

Neurons: For cortical neurons, a typical loading concentration is 1-4 µM Fura-2 AM for 30

minutes at 37°C.

Cardiomyocytes: For freshly isolated cardiac myocytes, a lower concentration of 1-2 µM

Fura-2 AM for 20 minutes at room temperature is often sufficient.

Fura-2 Signal Calibration
To convert the measured fluorescence ratio into an absolute intracellular calcium concentration,

a calibration procedure is necessary. This involves determining the minimum (Rmin) and

maximum (Rmax) fluorescence ratios.

In Situ Calibration Protocol:

After loading the cells with Fura-2, obtain a baseline fluorescence ratio measurement in a

standard physiological buffer.

To determine Rmax, perfuse the cells with a high calcium buffer (e.g., 10 mM Ca²⁺)

containing a calcium ionophore such as ionomycin (typically 1-10 µM). Ionomycin will

equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the Fura-2.

To determine Rmin, subsequently perfuse the cells with a calcium-free buffer containing a

calcium chelator like EGTA (e.g., 5-10 mM) and the calcium ionophore. This will deplete the

intracellular Ca²⁺, resulting in the minimum fluorescence ratio.
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The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the

Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)

Where:

Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).

R is the experimentally measured 340/380 nm fluorescence ratio.

Rmin is the ratio in the absence of Ca²⁺.

Rmax is the ratio at saturating Ca²⁺ levels.

F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation under

Ca²⁺-free and Ca²⁺-saturating conditions, respectively. This factor corrects for any

potential shift in the isosbestic point.

Visualizing Fura-2 Applications
Experimental Workflow for Fura-2 Calcium Imaging
The following diagram illustrates the key steps involved in a typical Fura-2 calcium imaging

experiment, from cell preparation to data analysis.
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Fura-2 Calcium Imaging Workflow

G-Protein Coupled Receptor (GPCR) Signaling Pathway
Fura-2 is frequently used to study calcium signaling pathways, such as those initiated by the

activation of G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical

GPCR signaling cascade leading to the release of intracellular calcium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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